molecular formula C6H4Cl3NO B045717 2-(Trichloroacetyl)pyrrole CAS No. 35302-72-8

2-(Trichloroacetyl)pyrrole

Cat. No. B045717
Key on ui cas rn: 35302-72-8
M. Wt: 212.5 g/mol
InChI Key: BBFDGMDENAEMKF-UHFFFAOYSA-N
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Patent
US08754211B2

Procedure details

To trichloroacetyl chloride (48 mL; 0.43 mol) taken in anhydrous ether (150 mL) under nitrogen was added pyrrole (25 g, 0.37 mol) dissolved in anhydrous ether (500 mL) through a dropping funnel over a 2-hour period. The violet ether solution began to reflux during addition. Refluxing was continued for 1 h before the reaction was quenched with a solution of sodium carbonate (33 g, 0.31 mol) in water (200 mL). The layers were separated and the red organic layer was washed four times with water (4×50 mL) and once with brine (1×50 mL) and finally dried over anhydrous sodium sulphate. The red ether solution was then filtered through CELITE® and washed with ether. The solvent was removed under vacuum to afford 2-trichloroacetylpyrrole (Example 1A, 72 g, 91% yield).) as an ash colored solid (72 g, 91% yield). LC-MS, [M−H]+=212. 1H NMR (DMSO-d6, 300 MHz): δ 9.63 (brs, 1H), 7.39 (m, 1H), 7.19 (m, 1H), 6.40 (m, 1H).
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])([Cl:6])[C:3](Cl)=[O:4].[NH:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.C(=O)([O-])[O-].[Na+].[Na+]>CCOCC.O>[Cl:1][C:2]([Cl:7])([Cl:6])[C:3]([C:9]1[NH:8][CH:12]=[CH:11][CH:10]=1)=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
N1C=CC=C1
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux during addition
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the red organic layer was washed four times with water (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine (1×50 mL) and finally dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
The red ether solution was then filtered through CELITE®
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C(=O)C=1NC=CC1)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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